N-(4-acetyl-1,3-thiazol-2-yl)-2-aminopropanamide hydrochloride
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Overview
Description
N-(4-acetyl-1,3-thiazol-2-yl)-2-aminopropanamide hydrochloride is a synthetic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetyl-1,3-thiazol-2-yl)-2-aminopropanamide hydrochloride typically involves the reaction of 4-acetylthiazole with 2-aminopropanamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst may be used to enhance the reaction rate. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems ensures consistent quality and yield. The final product is often subjected to rigorous quality control measures to ensure its purity and efficacy.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetyl-1,3-thiazol-2-yl)-2-aminopropanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The thiazole ring can undergo substitution reactions where different functional groups replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
N-(4-acetyl-1,3-thiazol-2-yl)-2-aminopropanamide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in targeting bacterial infections.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of N-(4-acetyl-1,3-thiazol-2-yl)-2-aminopropanamide hydrochloride involves its interaction with specific molecular targets. The thiazole ring is known to interact with bacterial enzymes, inhibiting their function and leading to the disruption of bacterial cell processes. This compound may also interfere with the synthesis of bacterial cell walls, making it an effective antibacterial agent.
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetyl-1,3-thiazol-2-yl)-3-aminobutanamide hydrochloride
- N-(4-acetyl-1,3-thiazol-2-yl)azetidine-3-carboxamide hydrochloride
- N-(4-acetyl-1,3-thiazol-2-yl)pyridine-4-carboxamide
Uniqueness
N-(4-acetyl-1,3-thiazol-2-yl)-2-aminopropanamide hydrochloride is unique due to its specific structure, which allows it to interact with bacterial enzymes in a distinct manner compared to other thiazole derivatives
Biological Activity
N-(4-acetyl-1,3-thiazol-2-yl)-2-aminopropanamide hydrochloride, also known as (2R)-N-(4-acetyl-1,3-thiazol-2-yl)-2-aminopropanamide hydrochloride, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₈H₁₂ClN₃O₂S
- Molecular Weight : 249.72 g/mol
- CAS Number : 1807885-03-5
- Purity : Minimum purity of 95% .
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, particularly in the context of cancer treatment and neuroprotection. Its structure suggests potential interactions with various biological targets.
1. Anticancer Activity
Several studies have highlighted the compound's efficacy against different cancer cell lines:
- Mechanism of Action : The compound induces apoptosis and autophagy in cancer cells. It has shown significant potency against resistant forms of melanoma, pancreatic cancer, and chronic myeloid leukemia (CML) .
- In Vitro Studies : In vitro tests revealed that the compound displayed high cytotoxicity against sensitive and resistant cancer cell lines with IC50 values indicating effective concentration ranges for therapeutic use.
Cancer Type | IC50 Value (µM) | Mechanism of Action |
---|---|---|
Melanoma | 5.0 | Induction of apoptosis |
Pancreatic Cancer | 7.5 | Induction of autophagy |
Chronic Myeloid Leukemia | 6.0 | Dual mechanism (apoptosis + autophagy) |
2. Neuroprotective Effects
The compound has been studied for its potential neuroprotective properties:
- Monoamine Oxidase Inhibition : Similar compounds have shown to inhibit monoamine oxidases (MAOs), which play a role in neurodegenerative diseases like Alzheimer's. By inhibiting MAOs, the compound could potentially reduce oxidative stress and enhance neuroprotection .
Case Study 1: Anticancer Efficacy
A study conducted on A375 xenograft models demonstrated that this compound significantly reduced tumor growth compared to controls. The study reported a reduction in tumor volume by approximately 60% after treatment over four weeks .
Case Study 2: Neuroprotection in Animal Models
In a separate investigation focusing on neuroprotection, animal models treated with the compound showed improved cognitive function and reduced markers of oxidative stress compared to untreated groups. This suggests a potential application in treating neurodegenerative disorders .
Properties
IUPAC Name |
N-(4-acetyl-1,3-thiazol-2-yl)-2-aminopropanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2S.ClH/c1-4(9)7(13)11-8-10-6(3-14-8)5(2)12;/h3-4H,9H2,1-2H3,(H,10,11,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHBRMKLVIXIBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC(=CS1)C(=O)C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.